Cloperastine fendizoate

Catalog No.
S584561
CAS No.
85187-37-7
M.F
C40H38ClNO5
M. Wt
648.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloperastine fendizoate

CAS Number

85187-37-7

Product Name

Cloperastine fendizoate

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

Molecular Formula

C40H38ClNO5

Molecular Weight

648.2 g/mol

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)

InChI Key

PXZFKAKWSHBDCP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Synonyms

Levocloperastine fendizoate

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Mechanism of Action

  • Central nervous system (CNS) depression: Cloperastine Fendizoate might have a mild sedative effect on the cough center in the brainstem, thereby reducing the urge to cough [].
  • Local anesthetic effect: It might also possess local anesthetic properties, numbing the airways and reducing irritation that triggers coughing [].
  • Antihistaminic effect: Some studies suggest a possible weak antihistaminic activity, potentially offering additional benefit in coughs associated with allergies [].

Efficacy Studies

Several clinical trials have evaluated the efficacy of Cloperastine Fendizoate in treating cough, primarily in adults and children. These studies generally showed positive results, with the drug demonstrating:

  • Reduced cough frequency and severity: Compared to placebo, Cloperastine Fendizoate significantly reduced the frequency and intensity of cough in patients with various cough etiologies [, ].
  • Improved sleep quality: By effectively suppressing nighttime cough, Cloperastine Fendizoate can significantly improve sleep quality in individuals with chronic cough [].

Safety and Tolerability

Clinical studies have shown Cloperastine Fendizoate to be generally well-tolerated with a low incidence of side effects. Commonly reported side effects include mild drowsiness, nausea, and gastrointestinal upset []. However, more research is needed to fully understand the long-term safety profile of the drug, especially in specific patient populations.

Cloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive agent, meaning it is effective in suppressing cough. It is derived from cloperastine, which has been utilized in various formulations since its introduction in Japan in 1972. The chemical structure of cloperastine fendizoate can be represented by the formula C20H24ClNOC20H14O4C_{20}H_{24}ClNO\cdot C_{20}H_{14}O_4, indicating it is a salt formed from cloperastine and fendizoic acid. The compound appears as white crystals or crystalline powder, exhibiting solubility in organic solvents but is practically insoluble in water .

Cloperastine, the active component of cloperastine fendizoate, acts as a cough suppressant by affecting the cough center in the brainstem []. The exact mechanism is not fully understood, but it's believed to involve inhibiting the activity of certain nerve cells involved in the cough reflex.

  • Nucleophilic Substitution: 4-Chlorobenzhydrol reacts with 2-chloroethanol in an organic solvent (usually benzene) to yield an intermediate compound.
  • Formation of Racemic Cloperastine: The intermediate product undergoes a reaction with piperidine, producing racemic cloperastine.
  • Resolution: Racemic cloperastine is resolved using a resolving agent to obtain levo-cloperastine.
  • Salt Formation: Finally, levo-cloperastine reacts with fendizoic acid to form cloperastine fendizoate .

Cloperastine fendizoate exhibits multiple biological activities:

  • Antitussive Effect: It effectively reduces coughing fits, comparable to codeine in various experimental models .
  • Antihistaminic Properties: The compound can antagonize bronchospasm induced by histamine, demonstrating its utility in treating allergic reactions .
  • Central Nervous System Effects: Cloperastine fendizoate has shown sedative properties without significant addiction potential, making it a safer alternative to traditional opioids .

The synthesis of cloperastine fendizoate can be summarized as follows:

  • Starting Materials:
    • 4-Chlorobenzhydrol
    • 2-Chloroethanol
    • Piperidine
    • Fendizoic acid
  • Process Steps:
    • Conduct nucleophilic substitution of 4-chlorobenzhydrol with 2-chloroethanol.
    • React the resulting product with piperidine to form racemic cloperastine.
    • Resolve racemic cloperastine using a suitable resolving agent (e.g., R-substituted dibenzoyl-L-tartaric acid).
    • Form the salt by reacting levo-cloperastine with fendizoic acid .

Cloperastine fendizoate shares similarities with several other compounds known for their antitussive and antihistaminic effects. Here are some comparable compounds:

CompoundTypeKey Features
CodeineOpioidStrong antitussive but has addiction potential
DextromethorphanNon-opioidWidely used cough suppressant without addiction
PholcodineOpioidAntitussive effect but may cause dependency
ButamirateNon-opioidEffective cough suppressant with minimal side effects
LevocloperastineEnantiomerSimilar pharmacological profile to cloperastine

Uniqueness of Cloperastine Fendizoate

Cloperastine fendizoate stands out due to its balanced efficacy as an antitussive and antihistamine without significant sedative effects or addiction potential. Its unique synthesis method and favorable pharmacokinetic properties enhance its therapeutic profile compared to other similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

647.2438510 g/mol

Monoisotopic Mass

647.2438510 g/mol

Heavy Atom Count

47

UNII

2M105305SU

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85187-37-7

Wikipedia

Cloperastine fendizoate

Dates

Modify: 2023-08-15

Explore Compound Types